molecular formula C17H12O4S B3062778 2-[4-Toluenesulfonyl]-1,4-naphthoquinone CAS No. 40852-77-5

2-[4-Toluenesulfonyl]-1,4-naphthoquinone

Cat. No. B3062778
CAS RN: 40852-77-5
M. Wt: 312.3 g/mol
InChI Key: UCFUGRHGHVYUOA-UHFFFAOYSA-N
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Description

2-Tosylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tosylnaphthalene-1,4-dione typically involves the tosylation of naphthalene-1,4-dione. One common method is the reaction of naphthalene-1,4-dione with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for 2-tosylnaphthalene-1,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tosylnaphthalene-1,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tosylnaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tosylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme FabH in Plasmodium falciparum, which is involved in fatty acid biosynthesis. This inhibition disrupts the metabolic processes of the parasite, leading to its death . The compound may also interact with other cellular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tosylnaphthalene-1,4-dione is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry research .

properties

CAS RN

40852-77-5

Molecular Formula

C17H12O4S

Molecular Weight

312.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylnaphthalene-1,4-dione

InChI

InChI=1S/C17H12O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3

InChI Key

UCFUGRHGHVYUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O

Other CAS RN

40852-77-5

Origin of Product

United States

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